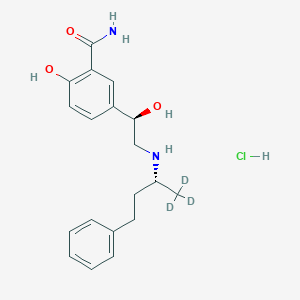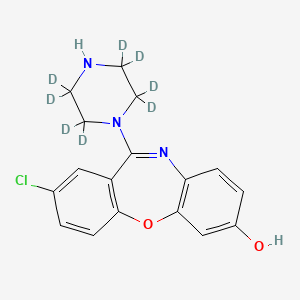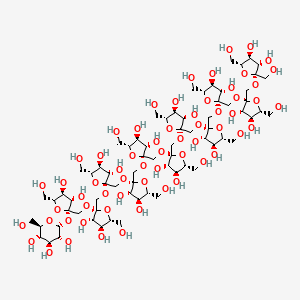
Fructo-oligosaccharide DP12/GF11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fructo-oligosaccharide DP12/GF11 is a member of the fructooligosaccharides family, characterized by a degree of polymerization of 12. This compound consists of 11 fructose units connected by (2→1)-β-glycosidic bonds, with a lone D-glucosyl unit located at the non-reducing end . Fructooligosaccharides are known for their prebiotic properties, promoting the growth of beneficial gut bacteria and contributing to overall health.
准备方法
Synthetic Routes and Reaction Conditions: Fructo-oligosaccharide DP12/GF11 is typically synthesized through enzymatic transfructosylation of sucrose by fructosyltransferase enzymes, specifically β-D-fructofuranosidases or β-fructosyltransferases . These enzymes are found in various fungi, predominantly belonging to the Aspergillus, Aureobasidium, and Penicillium genera. The reaction involves transferring fructose units to sucrose, forming β-(2→1) fructosyl-fructose linkages, with a terminal glucose moiety .
Industrial Production Methods: Industrial production of this compound involves several downstream processes to increase purity. These include the use of activated charcoal, ion exchange resins, and microbial treatments to remove non-oligosaccharides from the fermentative broth . Techniques such as membrane systems, simulated moving bed chromatography, and ion-exchange chromatography are also employed .
化学反应分析
Types of Reactions: Fructo-oligosaccharide DP12/GF11 primarily undergoes hydrolysis reactions due to its glycosidic bonds. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: Hydrolysis of this compound can be catalyzed by acids or enzymes such as β-fructosidases. Oxidation reactions may involve reagents like hydrogen peroxide or periodate, while reduction reactions could use reducing agents like sodium borohydride.
Major Products Formed: Hydrolysis of this compound results in the formation of fructose and glucose units. Oxidation can lead to the formation of various oxidized sugars, while reduction typically yields reduced sugar alcohols.
科学研究应用
Fructo-oligosaccharide DP12/GF11 has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies and as a model compound for studying glycosidic bond formation and cleavage.
Biology: Known for its prebiotic properties, it promotes the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. It is also used in studies related to gut microbiota and its impact on health.
Medicine: this compound is investigated for its potential to improve gut health, enhance immune function, and reduce the risk of gastrointestinal infections.
作用机制
Fructo-oligosaccharide DP12/GF11 exerts its effects primarily through its prebiotic activity. It is not digested in the human small intestine but is fermented by beneficial gut bacteria in the colon. This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut health and enhanced immune function . The compound also modulates the expression of defense-related genes and the accumulation of secondary metabolites, particularly through the salicylic acid-mediated pathway .
相似化合物的比较
Fructo-oligosaccharide DP12/GF11 is unique due to its specific degree of polymerization and the presence of a single D-glucosyl unit at the non-reducing end. Similar compounds include other fructooligosaccharides with different degrees of polymerization, such as:
1-Kestose (GF2): Consists of two fructose units and one glucose unit.
Nystose (GF3): Composed of three fructose units and one glucose unit.
1F-Fructofuranosylnystose (GF4): Contains four fructose units and one glucose unit.
These compounds share similar prebiotic properties but differ in their degree of polymerization and specific applications.
属性
分子式 |
C72H122O61 |
|---|---|
分子量 |
1963.7 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C72H122O61/c73-1-24-36(86)48(98)49(99)61(121-24)133-72(60(110)47(97)35(12-84)132-72)23-120-71(59(109)46(96)34(11-83)131-71)22-119-70(58(108)45(95)33(10-82)130-70)21-118-69(57(107)44(94)32(9-81)129-69)20-117-68(56(106)43(93)31(8-80)128-68)19-116-67(55(105)42(92)30(7-79)127-67)18-115-66(54(104)41(91)29(6-78)126-66)17-114-65(53(103)40(90)28(5-77)125-65)16-113-64(52(102)39(89)27(4-76)124-64)15-112-63(51(101)38(88)26(3-75)123-63)14-111-62(13-85)50(100)37(87)25(2-74)122-62/h24-61,73-110H,1-23H2/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+/m1/s1 |
InChI 键 |
FTSSQIKWUOOEGC-RULYVFMPSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane](/img/structure/B12431031.png)
![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
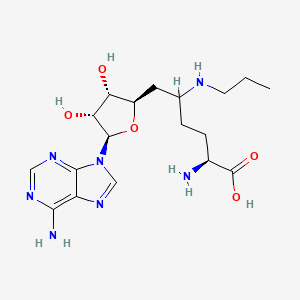
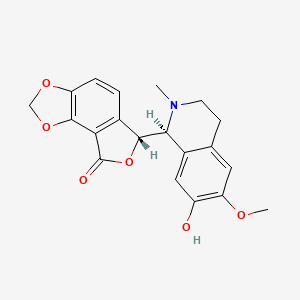
![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)
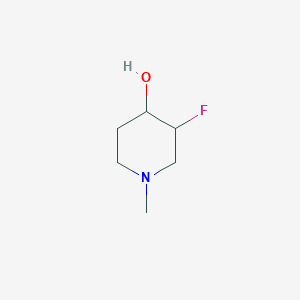
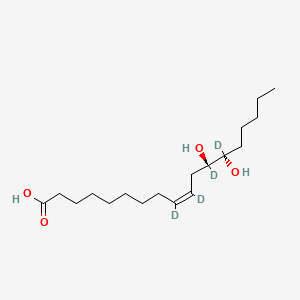
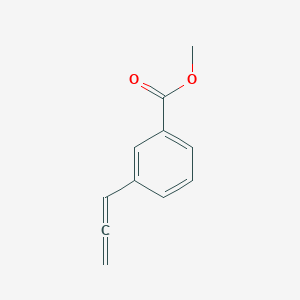
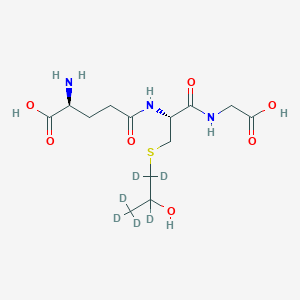
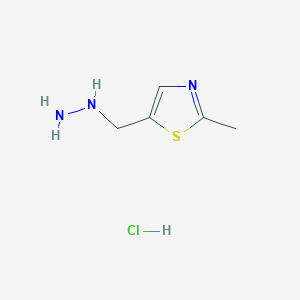
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
